Pyr6

Calcium Signaling CRAC Channel Orai1

Pyr6 is a dual-pathway modulator with a 37-fold preference for Orai1/CRAC channels over TRPC3, enabling precise pharmacological separation of SOCE from ROCE in co-expression models like immune cells. Unlike non-selective analogs, its unique potentiation of TREK1/2 K+ channels at higher concentrations (100 μM) must be controlled for. Supplied at ≥98% HPLC purity to ensure reproducible activity across screening campaigns.

Molecular Formula C17H9F7N4O
Molecular Weight 418.27 g/mol
CAS No. 245747-08-4
Cat. No. B1679890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr6
CAS245747-08-4
SynonymsPyr6;  Pyr-6;  Pyr 6
Molecular FormulaC17H9F7N4O
Molecular Weight418.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H9F7N4O/c18-12-8-25-6-5-11(12)15(29)26-9-1-3-10(4-2-9)28-14(17(22,23)24)7-13(27-28)16(19,20)21/h1-8H,(H,26,29)
InChIKeyXZIQSOZOLJJMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide (Pyr6): A TRPC3/Orai1 Modulator for Ca²⁺ Signaling Research


N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide, commonly referred to as Pyr6, is a synthetic pyrazole derivative that functions as a pharmacological modulator of cellular calcium (Ca²⁺) entry pathways. The compound is characterized by its ability to interact with both the transient receptor potential canonical 3 (TRPC3) channel and the Orai1 pore-forming subunit of the calcium release-activated calcium (CRAC) channel [1]. Pyr6 is supplied as a high-purity (>98% by HPLC) solid with a molecular weight of 418.27 g/mol (C₁₇H₉F₇N₄O) and is soluble in DMSO for in vitro applications .

Why In-Class Pyrazole Derivatives Cannot Substitute for N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide


Generic substitution within the pyrazole-derived calcium channel inhibitor class is scientifically invalid due to profound functional divergence among structurally related compounds. Pyr6 is not a simple TRPC3 antagonist; it is a dual-pathway modulator with a unique selectivity profile that sharply contrasts with close analogs such as Pyr3, Pyr10, and BTP2 [1]. While Pyr3 inhibits Orai1 and TRPC3 with near-equivalent potency and Pyr10 exhibits TRPC3 selectivity, Pyr6 demonstrates a pronounced preference for the Orai1/CRAC channel pathway over TRPC3-mediated Ca²⁺ entry [2]. Furthermore, Pyr6 displays an off-target potentiation effect on specific background potassium channels (TREK1/2) at higher concentrations, a behavior not shared by its analogs, which can confound experimental interpretation if a compound is substituted without rigorous pharmacological validation [3].

Quantitative Differentiation of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide from Closest Analogs


Pyr6 Exhibits a 37-Fold Preference for Orai1-Mediated SOCE over TRPC3-Mediated ROCE, a Profile Distinct from Pyr3 and Pyr10

In comparative studies using HEK293 cells overexpressing TRPC3 and RBL-2H3 mast cells for Orai1-mediated store-operated calcium entry (SOCE), Pyr6 demonstrated a 37-fold higher potency for inhibiting Orai1-mediated Ca²⁺ entry (SOCE) compared to TRPC3-mediated receptor-operated Ca²⁺ entry (ROCE) [1]. In contrast, Pyr3 inhibited both Orai1 and TRPC3 pathways with similar potency, while the novel analog Pyr10 showed an 18-fold selectivity for TRPC3-mediated responses [1]. Quantitatively, Pyr6 blocks SOCE in thapsigargin-treated, calcium-depleted RBL-2H3 cells with an IC50 of 0.49 μM, but has poor activity against carbachol-induced, TRPC3-mediated calcium entry in TRPC3-transfected HEK293 cells (IC50 = 18.46 μM) . This demonstrates a clear functional divergence within the pyrazole series, where Pyr6 preferentially targets the STIM1/Orai1/CRAC axis rather than acting as a broad TRPC3 blocker.

Calcium Signaling CRAC Channel Orai1 TRPC3 Store-Operated Calcium Entry

Pyr6 Differentially Modulates Background K+ Channels (TREK1/2) Compared to Pyr3, Pyr10, and BTP2

In whole-cell patch clamp experiments on HEK293T cells overexpressing human TWIK-related K+ channels (TREKs) and TWIK-related acid-sensitive K+ channel 2 (TASK-2), Pyr6 exhibited a unique off-target profile. At a concentration of 100 μM, Pyr6 potentiated TREK1 current (ITREK1) and TREK2 current (ITREK2) by approximately 2.6-fold and 3.6-fold compared to control, respectively [1]. In contrast, Pyr3 potently inhibited these channels with IC50 values of 0.89 μM (TREK1), 1.95 μM (TREK2), and 2.42 μM (TASK2) [1]. Pyr10 showed subtype-specific inhibition of TREK1 but not TREK2, and BTP2 showed only slight inhibition of TASK2 (80.3±2.5% of control at 100 μM) [1]. This demonstrates that Pyr6 acts as a K+ channel potentiator, not an inhibitor, a property that could significantly influence membrane potential and Ca²⁺ driving force in intact cellular systems.

Ion Channel Pharmacology K2P Channels TREK1 TREK2 TASK2

Pyr6's Functional Selectivity for CRAC Channels Contrasts with BTP2 and GSK-7975A

Pyr6 is frequently grouped with other CRAC channel inhibitors such as BTP2, Synta66, and GSK-7975A as a tool compound for studying SOCE [1]. However, Pyr6 distinguishes itself through a quantitatively defined functional selectivity: it displays higher potency to inhibit Ca²⁺ entry mediated by CRAC channels than by TRPC3 . While BTP2 and GSK-7975A are also known to block CRAC channels, their off-target profiles and exact binding modes remain under investigation; a recent bioRxiv preprint suggests that despite structural similarities, these four popular CRAC inhibitors may have mechanistically distinct binding sites or modes of action [1]. This implies that experimental outcomes obtained with Pyr6 may not be directly extrapolated to other CRAC inhibitors, and vice versa.

CRAC Channel SOCE Tool Compound BTP2 GSK-7975A

Pyr6 Demonstrates Potent Suppression of Mast Cell Activation, Correlating with Its Orai1 Preference

Functional assays in RBL-2H3 mast cells revealed that Pyr6 potently suppresses both degranulation and nuclear factor of activated T-cells (NFAT) activation, key readouts of mast cell immune responses [1]. This suppression correlates with Pyr6's 37-fold preference for Orai1-mediated SOCE. In contrast, the TRPC3-selective compound Pyr10 (18-fold selectivity) barely affected mast cell activation, while Pyr3, which inhibits both Orai1 and TRPC3 with similar potency, also suppressed mast cell activation [1]. This functional hierarchy demonstrates that inhibition of the Orai1/CRAC pathway is critical for blocking mast cell effector functions, and Pyr6's selectivity profile makes it a more potent inhibitor of this pathway compared to TRPC3-selective analogs.

Mast Cell Degranulation NFAT Allergy Immunology

Recommended Application Scenarios for N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide Based on Quantitative Differentiation


Dissection of Orai1/CRAC-Dependent vs. TRPC3-Dependent Calcium Signaling in Immune and Neuronal Cells

Pyr6 is optimally deployed in experiments requiring the pharmacological separation of store-operated calcium entry (SOCE) mediated by the Orai1/CRAC channel complex from receptor-operated calcium entry (ROCE) mediated by TRPC3 channels. With its 37-fold higher potency for Orai1-mediated Ca²⁺ entry, Pyr6 can selectively suppress SOCE while leaving TRPC3-mediated ROCE relatively intact at low micromolar concentrations (e.g., 1-3 μM). This is particularly valuable in immune cell studies (e.g., T cells, mast cells) and neuronal cultures where both pathways are co-expressed [1].

Functional Studies of Mast Cell Activation and Degranulation in Allergy and Inflammation Research

Given Pyr6's potent suppression of mast cell degranulation and NFAT activation, it is a preferred tool compound for investigating the role of Orai1/CRAC channels in IgE-mediated allergic responses and mast cell-driven inflammation. Unlike the TRPC3-selective analog Pyr10, which is ineffective in suppressing mast cell activation, Pyr6 provides a robust functional blockade that correlates with its Orai1 selectivity [1].

Electrophysiological Studies Requiring Careful Control of Background K+ Channel Activity

In patch-clamp experiments where membrane potential stability is critical, Pyr6's unique potentiation of TREK1/2 K+ channels at higher concentrations (100 μM) must be considered. While this off-target effect can be a confounding factor, it also presents an opportunity to study the interplay between Ca²⁺ entry pathways and K+ channel modulation. Researchers should use Pyr6 in conjunction with Pyr3 or Pyr10 as negative controls to account for K+ channel effects [2].

Validation of Orai1/CRAC Channel Inhibitors in High-Throughput Screening (HTS) Assays

Pyr6 serves as a reference standard for validating primary HTS hits targeting the STIM1/Orai1/CRAC axis. Its well-characterized potency (IC50 = 0.49 μM in RBL-2H3 SOCE assays) and defined selectivity window (37-fold over TRPC3) make it an ideal positive control for calcium flux assays using fluorescent indicators (e.g., Fluo-4, Fura-2). The availability of high-purity (>98%) commercial preparations ensures reproducible activity across screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyr6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.